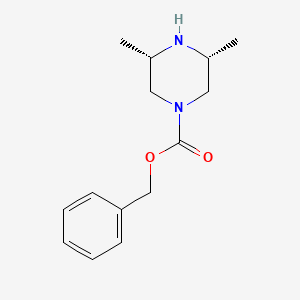

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDSFNOXAYIVAR-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalyst Selection

The process begins with the preparation of a dioxime intermediate, typically synthesized via double Michael addition of nitrosoalkenes to primary amines. Subsequent hydrogenation under high-pressure conditions (40 bar H₂) in the presence of catalysts like 5%-palladium on carbon (Pd/C) or Raney nickel induces cyclization to form the piperazine ring.

Key reaction parameters:

- Catalyst loading: 50 mg per 0.5 mmol of dioxime

- Solvent: Methanol (0.1 M concentration)

- Temperature: 50°C

- Duration: 6 hours

A comparative analysis of catalysts reveals distinct outcomes:

| Catalyst | Conversion Rate | cis:trans Ratio | Purification Method |

|---|---|---|---|

| 5%-Pd/C | >95% | 92:8 | Silica gel chromatography |

| Raney Nickel | 89% | 85:15 | Recrystallization |

The superior stereoselectivity of Pd/C is attributed to its uniform surface morphology, which favors axial hydrogen adsorption during ring closure.

Protective Group Strategies

To prevent undesired side reactions during hydrogenation, protective groups such as tert-butoxycarbonyl (Boc) are employed. This approach enhances yield and simplifies downstream purification.

Boc-Protected Intermediate Synthesis

The general procedure involves:

- Dissolving the dioxime precursor (1 equiv.) and Boc₂O (3 equiv.) in methanol.

- Adding Raney nickel catalyst (50 mg per 0.5 mmol substrate).

- Conducting hydrogenation at 40 bar H₂ and 50°C for 6 hours.

- Purifying via silica gel chromatography (eluent: petroleum ether/ethyl acetate).

This method achieves near-quantitative Boc group incorporation, as verified by ¹H-NMR analysis of the intermediate tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate.

Post-Hydrogenation Functionalization

The final step involves benzylation of the piperazine nitrogen. Two principal methodologies are documented:

Direct Benzylation via Carboxylation

Transition Metal-Mediated Coupling

Recent advances utilize palladium-catalyzed cross-coupling between piperazine intermediates and benzyl halides. While this method offers higher functional group tolerance, it requires stringent anhydrous conditions and increases production costs.

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial volumes presents unique hurdles:

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems improves throughput but requires precise control of:

Regulatory Compliance

Good Manufacturing Practice (GMP) guidelines mandate:

- Residual solvent levels <500 ppm (ICH Q3C)

- Heavy metal contamination <10 ppm (Pd/Ni)

- Chirality verification via polarimetry or HPLC

Emerging Synthetic Technologies

Cutting-edge approaches under investigation include:

Enzymatic Asymmetric Synthesis

Lipase-mediated transesterification achieves 98% enantiomeric excess but currently suffers from low turnover numbers (TON = 150–200).

Photocatalytic Ring Closure

Visible-light-driven cyclization using iridium complexes (e.g., Ir(ppy)₃) demonstrates potential for ambient-temperature synthesis, reducing energy costs by 40% compared to thermal methods.

Chemical Reactions Analysis

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry

- Synthesis of Complex Molecules : cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in constructing tetrasubstituted alkenes and phenanthrene derivatives through reactions like the Suzuki-Miyaura cross-coupling method .

- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules.

2. Medicinal Chemistry

- Drug Development : This compound is involved in the design of pharmaceutical agents targeting various biological pathways. Its structural properties allow it to interact with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes .

- Therapeutic Studies : Research has focused on its binding affinity to various biological targets, which is crucial for understanding its pharmacodynamics and therapeutic potential.

3. Biological Research

- Enzyme Interaction Studies : this compound is used in studies assessing its interactions with enzymes and other biomolecules. These studies help elucidate its role in biochemical processes and its potential therapeutic applications .

Case Study 1: Synthesis of cis-1,2-bis(boryl)alkenes

In a study published by Sigma-Aldrich, this compound was utilized to synthesize cis-1,2-bis(boryl)alkenes from alkynes. This process was conducted using a catalytic amount of potassium carbonate under mild conditions, demonstrating the compound's utility in constructing complex organic molecules.

Case Study 2: Interaction with Biological Targets

Research examining the binding affinity of this compound to various receptors has shown promising results for its application in drug design. The compound's structural features allow it to selectively bind to targets such as dopamine receptors, indicating potential therapeutic benefits in neurological disorders .

Mechanism of Action

The mechanism of action of cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The table below summarizes key structural differences between cis-benzyl 3,5-dimethylpiperazine-1-carboxylate and related compounds:

Key Observations :

- Carbamate vs. Free Amine: The presence of a benzyl carbamate group in the target compound distinguishes it from non-carbamoylated analogs like (3S,5R)-1-benzyl-3,5-dimethylpiperazine. The carbamate enhances stability and modulates solubility but may reduce CNS penetration compared to free amines .

- Protecting Groups : The tert-butyl analog (tert-butyl 3,5-dimethylpiperazine-1-carboxylate) is a common intermediate in drug synthesis due to its ease of deprotection under acidic conditions, whereas the benzyl group requires catalytic hydrogenation for removal .

This compound

While direct synthesis details are sparse in the provided evidence, analogous methods suggest:

Starting Material : cis-2,6-Dimethylpiperazine (a precursor with pre-existing methyl groups).

Carbamate Formation : Reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or NaOH) to introduce the benzyl carbamate group .

tert-Butyl 3,5-Dimethylpiperazine-1-Carboxylate (Compound 31)

- Synthesis : Reacting cis-2,6-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C to room temperature .

- Yield : ~96% (crude), highlighting the efficiency of Boc protection .

(3S,5R)-1-Benzyl-3,5-Dimethylpiperazine

Comparative Reactivity :

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- tert-Butyl Analog : The tert-butyl group further enhances lipophilicity (logP ~3.0), making it more suitable for lipid-rich environments .

Biological Activity

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a piperazine ring with a benzyl substituent and two methyl groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.32 g/mol. The structural features include:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Benzyl Group : Enhances lipophilicity and potential receptor interactions.

- Methyl Substituents : Located at the 3 and 5 positions, which may influence steric and electronic properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Pharmacological Properties

- Binding Affinity : Studies indicate that this compound exhibits binding affinity to several biological targets, including neurotransmitter receptors. This is crucial for understanding its potential use in treating neurological disorders.

- Antimicrobial Activity : Preliminary screening has demonstrated antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antibiotics.

- Anti-inflammatory Effects : Some studies have indicated that piperazine derivatives can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory therapies.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways associated with pain perception and inflammation.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes has been suggested but requires further validation.

Case Studies and Research Findings

- Neuropharmacology Studies : In vitro studies have shown that this compound can modulate dopamine receptor activity, which is significant for conditions like schizophrenia and Parkinson's disease. These findings support its potential as a therapeutic agent in neuropsychiatric disorders.

- Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibits moderate antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined to be effective against Staphylococcus aureus and Escherichia coli .

- Inflammatory Response Modulation : Research has indicated that this compound can downregulate pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), suggesting a role in managing inflammatory diseases .

Data Table: Biological Activities

Q & A

Q. How can researchers optimize the synthesis of cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate to improve yield and purity?

- Methodological Answer : The synthesis of piperazine carboxylates often involves coupling reactions with benzyl-protecting groups. For example, tert-butyl analogs (e.g., tert-butyl 3,5-dimethylpiperazine-1-carboxylate) are synthesized via Boc protection using (Boc)₂O in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–20°C, yielding ~56% after purification by silica gel chromatography (DCM:MeOH = 95:5) . Optimizing stoichiometry (e.g., excess Boc reagent) and reaction time (e.g., 12 hours) can improve yields. For the cis isomer, stereochemical control may require chiral catalysts or enantioselective conditions, as seen in iridium-catalyzed aminations yielding >90% enantiomeric excess (ee) in related benzyl piperazine derivatives .

Q. What analytical techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry. For example, tert-butyl analogs show distinct proton splitting patterns (e.g., δ 1.07 ppm for methyl groups in a cis configuration) . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups . Enantiomeric excess is quantified via supercritical fluid chromatography (SFC) or chiral HPLC, achieving >90% ee in structurally similar compounds .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Piperazine derivatives are hygroscopic and sensitive to light and oxygen. Storage in a dark place under an inert atmosphere (e.g., argon) at room temperature is recommended . Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) can predict shelf life.

Advanced Research Questions

Q. How do variations in reaction conditions affect regioselectivity and enantioselectivity in piperazine carboxylate synthesis?

- Methodological Answer : Solvent polarity and temperature significantly impact selectivity. For example, iridium-catalyzed aminations in dimethylformamide (DMF) at 50°C yield 91% regioselective products, while lower temperatures favor alternative pathways . Enantioselectivity is enhanced using chiral ligands (e.g., phosphoramidites) and optimizing catalyst loading (e.g., 2–5 mol%) . Computational modeling (e.g., DFT calculations) can predict transition states to guide condition selection.

Q. What strategies resolve discrepancies between predicted and observed physicochemical properties of this compound?

- Methodological Answer : Discrepancies in logP predictions (e.g., iLOGP = 3.01 vs. XLOGP3 = 1.32) arise from differing algorithmic assumptions . Experimental validation via shake-flask assays or HPLC retention time analysis reconciles computational and empirical data. For solubility, equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) provide accurate benchmarks .

Q. How can researchers achieve high enantiomeric excess in catalytic asymmetric synthesis of piperazine derivatives?

- Methodological Answer : Iridium-catalyzed asymmetric allylic amination is highly effective, achieving 98% ee in benzyl piperazine carboxylates via π-allyl intermediates . Key factors include:

- Catalyst design : Chiral Ir-phosphite complexes.

- Substrate engineering : Electron-deficient allylic acetates.

- Reaction monitoring : In situ SFC or circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. How should conflicting solubility predictions for this compound be addressed?

- Methodological Answer : Divergent solubility predictions (e.g., ESOL = 3.38 mg/mL vs. SILICOS-IT = 5.42 mg/mL) highlight model limitations . Experimental validation using UV-spectrophotometry or nephelometry in standardized buffers (e.g., PBS, pH 7.4) clarifies actual solubility. For low-solubility compounds, co-solvency (e.g., DMSO/PEG mixtures) or nanoformulation may be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.